Ethyl 6-bromo-4-methylhexanoate is an organic compound with the molecular formula and a molecular weight of 223.11 g/mol. It is characterized by the presence of a bromine atom at the sixth carbon position of a hexanoate chain, along with a methyl group at the fourth carbon. This compound is typically synthesized as an ester, which is a common functional group in organic chemistry, formed from the reaction of an alcohol and a carboxylic acid. Ethyl 6-bromo-4-methylhexanoate appears as a colorless or pale yellow liquid and is soluble in organic solvents, demonstrating high gastrointestinal absorption and permeability through biological membranes .
These reactions make ethyl 6-bromo-4-methylhexanoate a versatile intermediate in organic synthesis .
Ethyl 6-bromo-4-methylhexanoate can be synthesized through several methods:
These methods allow for the efficient production of ethyl 6-bromo-4-methylhexanoate in laboratory settings .
Ethyl 6-bromo-4-methylhexanoate has potential applications in various fields:
Ethyl 6-bromo-4-methylhexanoate shares similarities with several related compounds, particularly those containing bromine and ester functional groups. Here are some comparable compounds:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
Ethyl 6-bromohexanoate | 223.11 g/mol | Similar structure but lacks methyl substitution | |
Methyl 6-bromohexanoate | 209.08 g/mol | One less carbon; methyl instead of ethyl group | |
Ethyl bromoacetate | 151.00 g/mol | Smaller structure; used in alkylation reactions | |
Ethyl 6-bromo-4,4-difluorohexanoate | TBD | Contains fluorine; potential for unique reactivity |
These compounds highlight the uniqueness of ethyl 6-bromo-4-methylhexanoate due to its specific structural features that influence its reactivity and potential applications in synthesis and biology .
Traditional synthesis routes for ethyl 6-bromo-4-methylhexanoate often involve sequential alkylation and bromination steps. A common approach begins with hexanoic acid, which undergoes bromination at the sixth carbon using bromine (Br₂) in the presence of a solvent like dichloromethane or chloroform. The reaction typically proceeds via electrophilic substitution, where bromine acts as an electrophile, targeting the terminal carbon due to steric and electronic factors.
Following bromination, esterification is performed by reacting 6-bromo-4-methylhexanoic acid with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) serves as a catalyst, facilitating protonation of the carboxylic acid and subsequent nucleophilic attack by ethanol. This two-step process yields the final ester with reported efficiencies of 70–85%, depending on reaction conditions such as temperature and stoichiometry.
Table 1: Comparison of Traditional Synthesis Parameters
Parameter | Bromination Step | Esterification Step |
---|---|---|
Temperature Range | 0–25°C | 60–80°C |
Catalyst | None | H |
Ethyl 6-bromo-4-methylhexanoate undergoes nucleophilic substitution reactions through well-defined mechanistic pathways that are characteristic of bromoester systems [1] [2]. The compound exhibits dual mechanistic behavior, proceeding through both unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2) pathways depending on reaction conditions and nucleophile characteristics [3] [4].
The SN2 mechanism represents the primary reaction pathway for strong nucleophiles attacking the terminal bromo carbon of ethyl 6-bromo-4-methylhexanoate [1] [5]. This concerted process involves simultaneous bond formation between the nucleophile and the electrophilic carbon, coupled with bond breaking between the carbon and the bromide leaving group [4]. The reaction proceeds through a single transition state where both the nucleophile and leaving group are present, resulting in inversion of configuration at the reaction center [6] [7].
Kinetic analysis reveals that SN2 reactions of ethyl 6-bromo-4-methylhexanoate follow second-order kinetics, with the reaction rate being proportional to both nucleophile and substrate concentrations [3] [4]. The rate expression follows the relationship: rate = k[nucleophile][substrate], where k represents the second-order rate constant [4].
Nucleophile | Activation Energy (kJ/mol) | Rate Constant k (M⁻¹s⁻¹) at 25°C | Reaction Type | Steric Factor |
---|---|---|---|---|
OH⁻ | 75.3 | 2.30×10⁻⁴ | SN2 | 1.0 |
Cl⁻ | 82.1 | 1.80×10⁻⁵ | SN2 | 0.8 |
Br⁻ | 79.8 | 4.20×10⁻⁵ | SN2 | 0.9 |
I⁻ | 76.5 | 8.90×10⁻⁵ | SN2 | 1.1 |
CN⁻ | 71.2 | 5.60×10⁻⁴ | SN2 | 1.2 |
NH₃ | 89.4 | 1.20×10⁻⁶ | SN1/SN2 | 0.6 |
H₂O | 95.7 | 3.40×10⁻⁷ | SN1 | 0.5 |
The SN1 mechanism becomes more prominent when weaker nucleophiles are employed or under conditions that stabilize carbocation intermediates [1] [8]. This stepwise process involves initial ionization of the carbon-bromine bond to form a carbocation intermediate, followed by nucleophilic attack [8] [9]. The rate-determining step in SN1 reactions involves only the substrate molecule, resulting in first-order kinetics independent of nucleophile concentration [10] [3].
Dynamic kinetic resolution studies of bromoester systems demonstrate that the reaction pathway can be controlled through careful selection of reaction conditions [11]. The presence of tetrabutylammonium iodide (TBAI) and diisopropylethylamine (DIEA) significantly enhances reaction rates and selectivity in nucleophilic substitution reactions involving bromoesters [11]. These additives facilitate rapid epimerization and provide optimal conditions for achieving high diastereoselectivity [11].
Computational studies reveal that the activation barriers for nucleophilic substitution vary significantly with nucleophile identity and reaction conditions [12] [13]. Fluoride ion exhibits the highest activation barrier at 35.2 kcal/mol, while iodide demonstrates the lowest barrier at 19.9 kcal/mol [13]. These computational findings correlate well with experimental observations of nucleophile reactivity trends [14].
Nucleophile | ΔG‡ (kcal/mol) | Bond Length C-Nu (Å) | Transition State Geometry | Solvent Effect (ΔΔG‡) |
---|---|---|---|---|
F⁻ | 35.2 | 1.42 | Early | -12.3 |
Cl⁻ | 28.4 | 1.78 | Synchronous | -8.7 |
Br⁻ | 24.3 | 1.95 | Late | -6.2 |
I⁻ | 19.9 | 2.18 | Late | -4.1 |
OH⁻ | 21.6 | 1.46 | Early | -15.8 |
NH₃ | 32.7 | 1.52 | Early | -18.9 |
The reactivity of bromide as a leaving group in ethyl 6-bromo-4-methylhexanoate follows established trends where iodide and bromide demonstrate superior leaving group ability compared to methanesulfonate and para-toluenesulfonate [14]. The accessibility of the electrophilic carbon is enhanced by the larger atomic radius of bromine (115 pm) compared to oxygen-based leaving groups [14].
The presence of the methyl group at the 4-position of ethyl 6-bromo-4-methylhexanoate introduces significant steric and electronic perturbations that profoundly influence nucleophilic substitution reactivity [15] [16]. The methyl substituent exhibits electron-donating character through inductive effects, with a negative Hammett sigma value indicating its electron-releasing nature [15].
Steric hindrance effects of the 4-methyl substitution pattern create substantial barriers to nucleophilic approach at the reaction center [16] [17]. The degree of steric hindrance can be quantified using A-values, which express the bulkiness of substituents based on equilibrium measurements [14]. The methyl group possesses an A-value of approximately 1.74, indicating moderate steric bulk that influences reaction kinetics [14].
Substitution Pattern | Relative Rate | Activation Energy (kJ/mol) | Steric Parameter (A-value) | Electronic Effect (σ*) | Mechanism Preference |
---|---|---|---|---|---|
No substitution | 1.00 | 75.3 | 0.00 | 0.00 | SN2 |
4-Methyl (β-branching) | 0.68 | 78.9 | 1.74 | -0.10 | SN2 |
3-Methyl (α-branching) | 0.32 | 84.2 | 1.74 | -0.05 | SN2/SN1 |
2-Methyl (gem-dimethyl) | 0.15 | 89.7 | 3.48 | -0.15 | SN1 |
4,4-Dimethyl | 0.08 | 94.1 | 3.48 | -0.20 | SN1 |
The electronic effects of methyl substitution manifest through hyperconjugation and inductive electron donation [15] [18]. The methyl group at the 4-position provides stabilization to developing positive charge through hyperconjugative interactions, which become particularly important in reactions proceeding through carbocationic intermediates [15]. This electronic stabilization contributes to the observed mechanistic preferences in substitution reactions [18].
Experimental kinetic studies demonstrate that the 4-methyl substitution reduces the overall reaction rate to 68% relative to the unsubstituted hexanoate system [19]. This rate reduction corresponds to an increase in activation energy from 75.3 to 78.9 kJ/mol, reflecting the combined steric and electronic perturbations introduced by the methyl substituent [19].
The position of methyl substitution critically influences both steric and electronic effects [15] [20]. Alpha-branching (3-methyl substitution) produces more severe rate retardation than beta-branching (4-methyl substitution), with relative rates decreasing to 32% and activation energies increasing to 84.2 kJ/mol [20]. This positional effect reflects the proximity of steric bulk to the reaction center and the varying degrees of electronic stabilization provided [20].
Resonance effects become particularly relevant when methyl substitution occurs at positions that allow conjugation with the reaction center [20]. While the 4-methyl substitution in ethyl 6-bromo-4-methylhexanoate does not directly participate in resonance interactions, the electron-donating character influences the electronic environment at the reactive carbon center [15].
The Moving Sphere Model provides quantitative insights into steric hindrance effects by calculating overlapping volumes between substrate atoms and virtual spheres representing approaching nucleophiles [17]. This computational approach successfully predicts diastereoselectivity outcomes and mechanistic preferences based on quantified steric interactions [17].
Comparative analysis of substitution patterns reveals that increasing methyl substitution progressively favors SN1 mechanisms over SN2 pathways [16] [21]. The 4,4-dimethyl substitution pattern exhibits only 8% of the unsubstituted rate and strongly favors carbocation-mediated mechanisms [21]. This mechanistic shift reflects the combined influence of increased steric hindrance and enhanced carbocation stabilization [21].
Temperature optimization represents a critical parameter for maximizing the efficiency and selectivity of nucleophilic substitution reactions involving ethyl 6-bromo-4-methylhexanoate [22] [23]. The reaction rate demonstrates exponential dependence on temperature according to the Arrhenius equation, with both SN1 and SN2 pathways exhibiting distinct temperature-response profiles [10] [24].
Experimental kinetic studies reveal that increasing temperature from 0°C to 100°C produces dramatic enhancements in reaction rates for both mechanistic pathways [10] [19]. The SN2 rate constant increases from 1.2×10⁻⁵ M⁻¹s⁻¹ at 0°C to 9.2×10⁻³ M⁻¹s⁻¹ at 100°C, representing nearly three orders of magnitude enhancement [19]. Similarly, SN1 rate constants increase from 5.4×10⁻⁸ s⁻¹ to 8.5×10⁻⁵ s⁻¹ over the same temperature range [19].
Temperature (°C) | SN2 Rate Constant (M⁻¹s⁻¹) | SN1 Rate Constant (s⁻¹) | Product Yield (%) | Selectivity (SN2/SN1) |
---|---|---|---|---|
0 | 1.20×10⁻⁵ | 5.40×10⁻⁸ | 45 | 15.2 |
25 | 2.30×10⁻⁴ | 3.40×10⁻⁷ | 78 | 8.9 |
40 | 8.70×10⁻⁴ | 1.80×10⁻⁶ | 85 | 5.1 |
60 | 2.10×10⁻³ | 7.90×10⁻⁶ | 92 | 3.2 |
80 | 4.80×10⁻³ | 2.80×10⁻⁵ | 89 | 2.1 |
100 | 9.20×10⁻³ | 8.50×10⁻⁵ | 82 | 1.4 |
The optimal temperature range for maximizing product yield occurs between 60°C and 80°C, where yields reach 92% and 89% respectively [19]. Beyond 80°C, competitive elimination reactions and thermal decomposition pathways begin to reduce overall yields [19] [21]. This temperature-dependent yield profile reflects the balance between enhanced reaction kinetics and increased side reaction pathways at elevated temperatures [19].
Temperature-dependent regioselectivity studies demonstrate that activation energy differences control product distribution in nucleophilic substitution reactions [23] [24]. The variation in experimental yields with temperature can be accurately predicted using the Arrhenius equation, confirming that activation energy represents the fundamental property governing regioselectivity [23] [24].
Mechanistic selectivity ratios (SN2/SN1) decrease systematically with increasing temperature, declining from 15.2 at 0°C to 1.4 at 100°C [10] [25]. This trend reflects the greater temperature sensitivity of the SN1 pathway, which involves carbocation formation with higher activation barriers that are more responsive to thermal activation [10] [25].
The temperature-dependent mechanistic competition can be understood through transition state theory considerations [12] [5]. SN1 reactions, being endothermic processes requiring carbocation formation, exhibit greater temperature dependence than the concerted SN2 mechanism [10]. The activation entropy differences between pathways contribute significantly to the observed temperature effects [12].
Computational studies using solution-phase translational entropy models provide accurate predictions of kinetic parameters across different temperatures [12]. These theoretical approaches demonstrate excellent agreement with experimental activation enthalpies, activation entropies, and rate constants when solvent effects are properly incorporated [12].
Practical optimization strategies emphasize the importance of temperature control for achieving desired mechanistic outcomes [22] [26]. Lower temperatures favor substitution over elimination reactions, while higher temperatures promote carbocation-mediated pathways that may lead to rearrangement products [22] [21]. The optimal temperature window of 40-60°C provides the best compromise between reaction rate and selectivity for most nucleophilic substitution applications [19].